2-ethyl-3-phenyl-7-[4-(trifluoromethoxy)phenyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-3-phenyl-7-[4-(trifluoromethoxy)phenyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazinones, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 2-ethyl-3-phenyl-7-[4-(trifluoromethoxy)phenyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazinone core through cyclization reactions. Common reagents used in the synthesis include diazonium salts, hydrazines, and various aromatic compounds. The reaction conditions often involve the use of solvents such as ethanol and catalysts to facilitate the cyclization process .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and trifluoromethoxy groups, using reagents like halogens or nucleophiles.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-ethyl-3-phenyl-7-[4-(trifluoromethoxy)phenyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation and cancer progression . The inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 2-ethyl-3-phenyl-7-[4-(trifluoromethoxy)phenyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit significant biological activities and are used as CDK2 inhibitors.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their anticancer properties.
Thioglycoside derivatives: These compounds have shown cytotoxic activities against various cancer cell lines.
The uniqueness of this compound lies in its trifluoromethoxy group, which enhances its biological activity and stability compared to other similar compounds .
Properties
Molecular Formula |
C23H16F3N5O2 |
---|---|
Molecular Weight |
451.4 g/mol |
IUPAC Name |
4-ethyl-5-phenyl-11-[4-(trifluoromethoxy)phenyl]-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C23H16F3N5O2/c1-2-17-19(14-6-4-3-5-7-14)21-28-27-20-18(31(21)29-17)12-13-30(22(20)32)15-8-10-16(11-9-15)33-23(24,25)26/h3-13H,2H2,1H3 |
InChI Key |
SDWUUPFMFFKHKD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C3=C(C(=O)N(C=C3)C4=CC=C(C=C4)OC(F)(F)F)N=NC2=C1C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.